

Application Notes & Protocols: Quantitative Analysis of 4-(4-Bromophenyl)morpholin-3-one

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Compound of Interest

Compound Name:	4-(4-Bromophenyl)morpholin-3-one
CAS No.:	634905-12-7
Cat. No.:	B3192568

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Abstract

This technical guide provides comprehensive, validated methodologies for the quantitative analysis of **4-(4-Bromophenyl)morpholin-3-one**, a key chemical intermediate. Recognizing the compound's relevance in synthetic chemistry, particularly as a potential precursor or impurity in the manufacturing of active pharmaceutical ingredients (APIs), robust analytical methods are paramount for ensuring quality, purity, and consistency. This document details two primary analytical protocols: 1) A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and in-process monitoring of bulk materials. 2) A highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for trace-level quantification in complex biological matrices such as plasma, which is essential for pharmacokinetic and drug metabolism studies. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

Introduction and Compound Significance

4-(4-Bromophenyl)morpholin-3-one (C₁₀H₁₀BrNO₂) is a heterocyclic organic compound of significant interest in medicinal and process chemistry.[1] Its structure is closely related to 4-(4-aminophenyl)morpholin-3-one, a pivotal intermediate in the synthesis of Rivaroxaban, a widely used direct Factor Xa inhibitor for treating thromboembolic diseases.[2][3][4] The brominated analogue, therefore, serves as a critical starting material or may appear as a process-related impurity during synthesis.

Accurate and precise quantification of this compound is therefore not merely an academic exercise; it is a critical requirement for:

- **Process Chemistry:** Monitoring the progression and yield of synthetic reactions.
- **Quality Control (QC):** Ensuring the purity and specifications of the final API, and quantifying any process-related impurities.
- **Drug Development:** In the event of metabolization or in-vivo conversion, quantifying the analyte in biological fluids is fundamental to understanding the pharmacokinetics (PK) and safety profile of a parent drug candidate.

This guide presents two fit-for-purpose analytical methods, addressing the distinct quantitative challenges encountered from synthesis to preclinical evaluation.

Physicochemical and Quantitative Data

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value	Source
IUPAC Name	4-(4-bromophenyl)morpholin-3-one	PubChem[1]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₂	PubChem[1]
Molecular Weight	270.10 g/mol	PubChem[1]
CAS Number	188632-35-9	PubChem[1]
Appearance	Solid	Sigma-Aldrich[5]
Predicted XLogP3	1.5	PubChem[1]

Rationale for Method Selection: HPLC-UV vs. LC-MS/MS

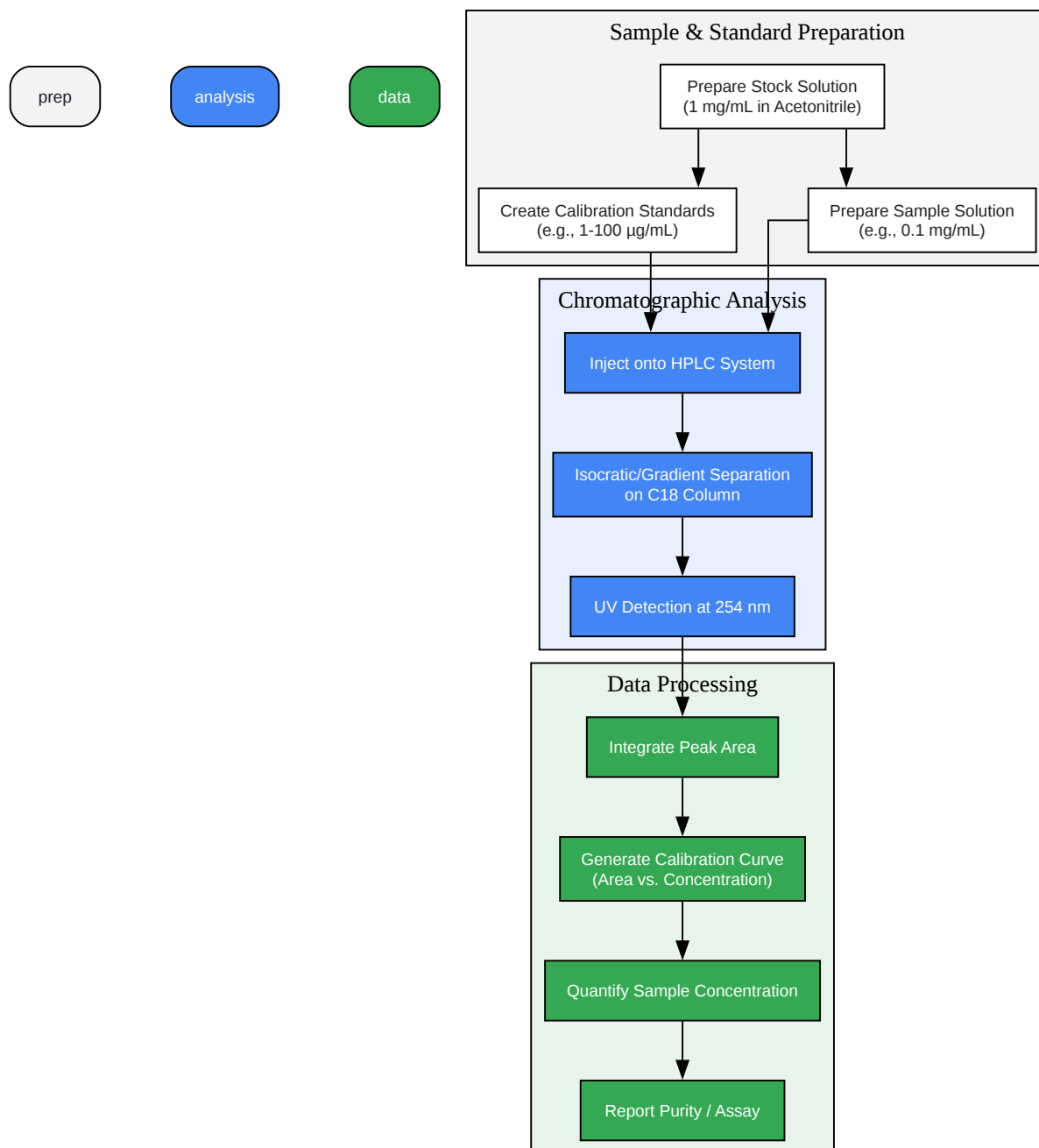
The choice of an analytical technique is dictated by the specific question being asked. We present two methods that cover the most common analytical needs for a compound of this type.

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control and process chemistry labs. Its selection is based on its robustness, cost-effectiveness, and sufficient sensitivity for analyzing samples where the analyte is a major component (e.g., >0.1% w/w). The presence of a chromophore (the bromophenyl group) makes it amenable to UV detection. This method is ideal for determining the purity of a synthesized batch or tracking the consumption of a starting material during a reaction.^{[6][7]}
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as measuring drug concentrations in plasma, the analytical challenge shifts from high concentration/simple matrix to ultra-low concentration/highly complex matrix. LC-MS/MS offers unparalleled sensitivity and selectivity, enabling quantification down to the picogram-per-milliliter (pg/mL) level.^[8] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can definitively identify and quantify the analyte, effectively eliminating interference from endogenous matrix components. This is the gold standard for regulated bioanalysis.^[3]

Protocol 1: Quantification by HPLC-UV for Purity and Assay

This protocol details a reverse-phase HPLC method for the determination of purity and assay of **4-(4-Bromophenyl)morpholin-3-one** in bulk substance or simple formulations.

Experimental Workflow



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Caption: Workflow for HPLC-UV quantification of **4-(4-Bromophenyl)morpholin-3-one**.

Detailed Protocol

A. Instrumentation & Reagents

- HPLC System with a binary or quaternary pump, autosampler, and column thermostat.
- UV/Vis or Photodiode Array (PDA) Detector.
- HPLC-grade Acetonitrile (ACN) and Water.
- Formic Acid (FA), analytical grade.
- Reference standard of **4-(4-Bromophenyl)morpholin-3-one** (>99% purity).

B. Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18 Reverse-Phase, 150 x 4.6 mm, 5 µm	Provides excellent retention and peak shape for moderately polar aromatic compounds.[6]
Mobile Phase A	Water with 0.1% Formic Acid	The acid improves peak shape and ensures consistent ionization if transferring to MS.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	ACN is a common strong solvent providing good elution strength.
Gradient	0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B	A gradient ensures elution of the main peak with good resolution from potential impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 µL	A small volume minimizes potential for peak distortion.

| Detection | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |

C. Preparation of Solutions

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with ACN.
- **Calibration Standards:** Perform serial dilutions from the stock solution using a 50:50 ACN:Water mixture to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100

µg/mL.

- Sample Solution (for Assay): Accurately weigh 10 mg of the test sample, dissolve in a 100 mL volumetric flask with ACN. This yields a target concentration of 100 µg/mL.

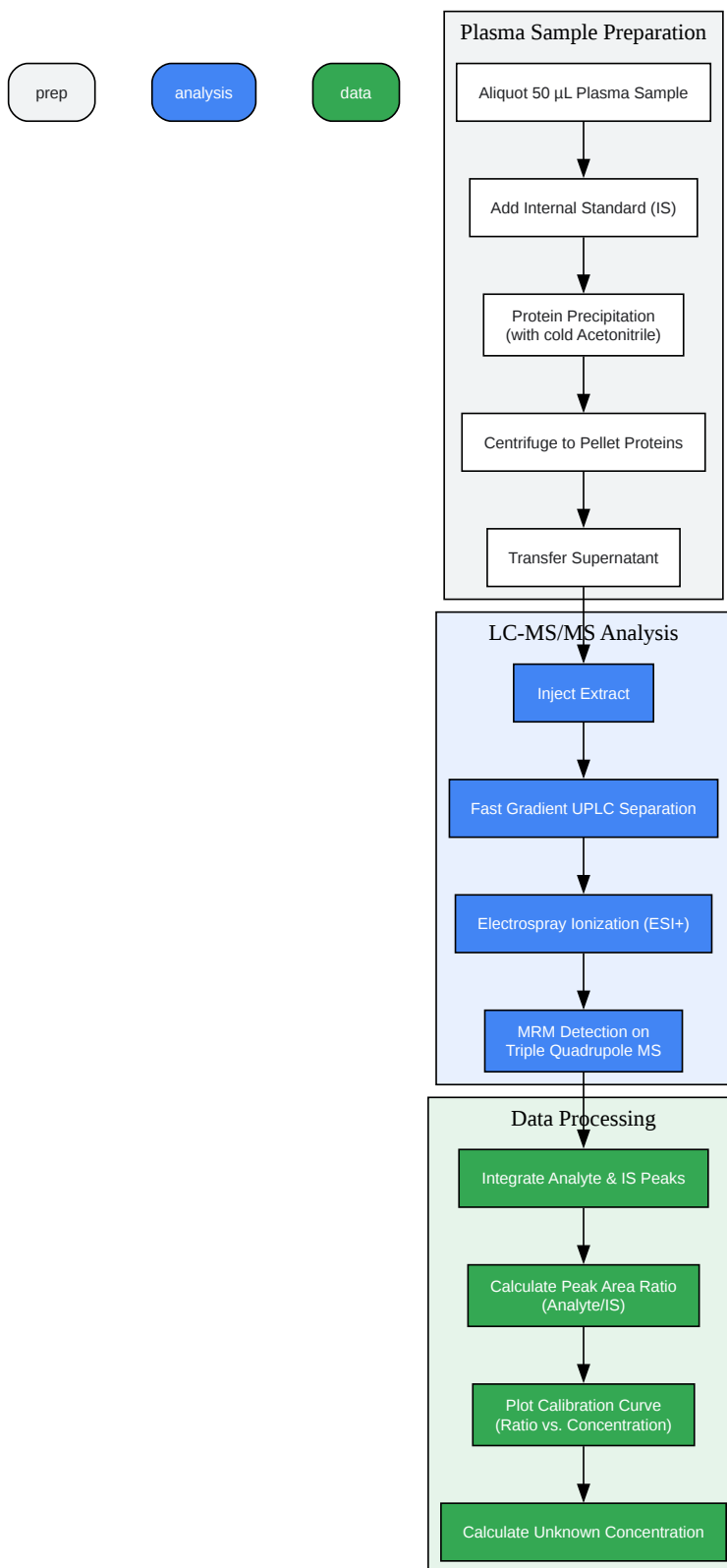
D. Method Validation Parameters (ICH Q2(R1) Guidelines) The following table outlines the typical acceptance criteria for method validation.

Parameter	Specification	Purpose
Specificity	Peak is free from interference at the retention time of the analyte.	Ensures the signal is only from the analyte.
Linearity	Correlation coefficient (r^2) \geq 0.999	Confirms a direct relationship between concentration and response.[6]
Accuracy	98.0% - 102.0% recovery	Measures the closeness of the test results to the true value.
Precision (RSD)	Repeatability (\leq 1.0%), Intermediate Precision (\leq 2.0%)	Demonstrates the consistency of results.[6]
Limit of Quant.	Signal-to-Noise ratio \geq 10	The lowest concentration that can be reliably quantified.

Protocol 2: LC-MS/MS Bioanalysis in Human Plasma

This protocol describes a robust method for quantifying **4-(4-Bromophenyl)morpholin-3-one** in human plasma, suitable for pharmacokinetic studies.

Experimental Workflow



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Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Detailed Protocol

A. Instrumentation & Reagents

- UPLC/HPLC System.
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
- LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
- Formic Acid (FA), LC-MS grade.
- Reference standard and a stable isotope-labeled internal standard (SIL-IS), e.g., 4-(4-Bromophenyl-d4)morpholin-3-one. The SIL-IS is critical as it co-elutes and experiences identical ionization effects, correcting for matrix interference and variability.

B. LC-MS/MS Conditions

Parameter	Condition	Rationale
Column	C18 UPLC, 50 x 2.1 mm, 1.7 μm	A shorter column with smaller particles allows for rapid analysis times (high throughput).
Mobile Phase A	Water + 0.1% FA	MS-compatible mobile phase. [8]
Mobile Phase B	Acetonitrile + 0.1% FA	MS-compatible mobile phase.
Gradient	0-0.5 min: 5% B; 0.5-2.0 min: 5-95% B; 2.0-2.5 min: 95% B; 2.6-3.0 min: 5% B	Fast gradient for high-throughput analysis.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Ensures stable retention.
Ionization Mode	ESI, Positive	The morpholine nitrogen is readily protonated.
MRM Transitions	Analyte:m/z 270.0 → 184.0; IS (d4):m/z 274.0 → 188.0	Rationale: The precursor ion [M+H] ⁺ for the analyte is ~270.0 (for ⁷⁹ Br). A plausible high-intensity fragment (product ion) is the bromophenyl isocyanate radical cation (m/z 184.0) after cleavage of the morpholinone ring. The IS transitions are shifted by +4 Da. These must be empirically optimized on the specific instrument.

| Collision Energy| Optimized for max signal (e.g., 15-25 eV) | Instrument-dependent parameter to achieve optimal fragmentation. |

C. Sample Preparation (Protein Precipitation) This method is fast, simple, and effective for removing the majority of plasma proteins.[3]

- Aliquot 50 μ L of plasma (sample, blank, or calibration standard) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (e.g., 100 ng/mL in MeOH).
- Add 150 μ L of cold ACN (pre-chilled to -20 °C) to precipitate proteins. The 3:1 ratio of ACN to plasma is highly effective.
- Vortex vigorously for 1 minute.
- Centrifuge at >13,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.
- Carefully transfer the supernatant to an autosampler vial or 96-well plate for injection.

D. Bioanalytical Method Validation (FDA/EMA Guidelines) Validation for bioanalytical methods is more extensive to account for matrix effects.

Parameter	Specification
Selectivity	No significant interference at the retention time of the analyte and IS in 6 unique blank matrix lots.
Linearity	$r^2 \geq 0.99$; back-calculated standards within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Accuracy & Precision	Intra- and Inter-day precision (RSD) $\leq 15\%$ ($\leq 20\%$ at LLOQ); Accuracy (RE) within $\pm 15\%$ ($\pm 20\%$ at LLOQ).
Matrix Effect	IS-normalized matrix factor should be consistent across lots with an RSD $\leq 15\%$.
Recovery	Extraction recovery should be consistent and reproducible.

Conclusion

The two detailed protocols provide a robust framework for the quantification of **4-(4-Bromophenyl)morpholin-3-one** across its lifecycle, from chemical synthesis to potential bioanalytical studies. The HPLC-UV method serves as a reliable tool for purity and assay determination in high-concentration, low-complexity samples. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. Successful implementation of these methods requires strict adherence to good laboratory practices and thorough validation to ensure data integrity and reliability, thereby supporting confident decision-making in research and drug development.

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